molecular formula C29H23Cl2FN2O4 B2592492 4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide CAS No. 320423-56-1

4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide

Cat. No. B2592492
CAS RN: 320423-56-1
M. Wt: 553.41
InChI Key: JPMBAKLZOZGXPZ-MHDJOFBISA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains elements such as carbon, hydrogen, nitrogen, oxygen, fluorine, and chlorine .

Scientific Research Applications

Photodynamic Therapy and Photosensitizer Properties

4-[(3,4-Dichlorobenzyl)oxy]-N'-((E)-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide and similar compounds demonstrate notable applications in photodynamic therapy (PDT). Particularly, a zinc phthalocyanine compound substituted with benzene sulfonamide groups containing a Schiff base showed promising results as a Type II photosensitizer for cancer treatment in PDT. The compound's excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield are crucial for its effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interactions and Crystal Structures

The compound and its related structures exhibit a variety of molecular interactions, essential for understanding their chemical behavior and potential applications. For instance, a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides were studied, revealing a range of weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These interactions are crucial for the molecular assembly and stability in the crystalline state (Nogueira et al., 2015).

In addition, hydrazone derivatives with 1,2,3-triazole entity were investigated at 100 K. These derivatives exhibit weak non-classical intermolecular C–H···O hydrogen bonds in their crystal structures, contributing to the overall stability and properties of the compounds. The study of their crystalline structures and intermolecular interactions provides valuable insights into their potential applications and behaviors (Chia et al., 2014).

Safety and Hazards

The compound has been associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include P301+P312;P304+P340;P362+P364 .

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2FN2O4/c1-36-28-15-20(5-13-27(28)38-17-19-2-8-23(32)9-3-19)16-33-34-29(35)22-6-10-24(11-7-22)37-18-21-4-12-25(30)26(31)14-21/h2-16H,17-18H2,1H3,(H,34,35)/b33-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMBAKLZOZGXPZ-MHDJOFBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide

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